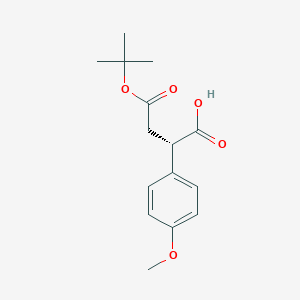

(S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid

Description

(S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid is a chiral carboxylic acid derivative characterized by a tert-butoxy group at position 4, a 4-methoxyphenyl substituent at position 2, and a ketone (oxo) group at position 4. The (S)-configuration at the chiral center distinguishes it from enantiomeric (R)-forms, which may exhibit divergent biological or chemical properties. This compound is structurally tailored for applications in asymmetric synthesis, medicinal chemistry, and proteomics, where its tert-butoxy group may act as a protecting moiety, and the 4-methoxyphenyl group could enhance binding affinity to biological targets .

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(2S)-2-(4-methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H20O5/c1-15(2,3)20-13(16)9-12(14(17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18)/t12-/m0/s1 |

InChI Key |

UMIQAWPNUIBHGZ-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and tert-butyl acetoacetate.

Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a base such as sodium ethoxide.

Hydrolysis and Acidification: The resulting intermediate is then hydrolyzed and acidified to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The compound shares functional group motifs (tert-butoxy, oxo, carboxylic acid) with several analogs, but substituent variations and stereochemistry critically influence reactivity and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Functional and Application Differences

- Target Compound : The 4-methoxyphenyl group likely enhances lipophilicity and binding to aromatic-rich biological targets (e.g., kinases or GPCRs). Its (S)-configuration is critical for enantioselective interactions in drug design .

- CAS 112245-04-2: The methylpentanoic acid chain suggests utility in lipidic systems or prodrugs, but the R-configuration may limit compatibility with (S)-specific enzymes .

- CAS 210048-05-8 : The ethyl group improves aqueous solubility, making it suitable for in vitro assays requiring polar environments .

- CAS 15026-17-2 : As a simpler analog, it serves as a scaffold for derivatization but lacks the complexity for advanced pharmacological applications .

- CAS 124842-28-0: The Boc-protected amino and methyl ester groups indicate use in solid-phase peptide synthesis, where controlled deprotection is essential .

Biological Activity

(S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxy group and a methoxyphenyl group, contributing to its unique reactivity and biological properties. The stereochemistry of the compound plays a crucial role in its biological interactions, as different enantiomers can exhibit significantly different activities.

| Property | Details |

|---|---|

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 134807-43-5 |

| Functional Groups | Tert-butoxy, methoxyphenyl |

1. Enzyme Inhibition

Research indicates that (S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate the activity of enzymes related to oxidative stress response, particularly through interactions with the Nrf2-Keap1 pathway. This pathway is crucial for cellular defense against oxidative damage, making the compound a candidate for therapeutic applications in diseases characterized by oxidative stress .

2. Receptor Binding

Binding affinity studies have demonstrated that this compound interacts with various receptors, potentially influencing signal transduction pathways. The presence of the methoxyphenyl group enhances its lipophilicity, facilitating better membrane penetration and receptor interaction.

Structure-Activity Relationship (SAR)

The biological activity of (S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid can be attributed to its structural features. Comparative studies with similar compounds reveal that modifications in functional groups lead to significant changes in activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid | Enantiomer with opposite stereochemistry | Different biological activity due to stereochemistry |

| 4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid | Racemic mixture | Lacks chiral specificity |

| 4-(Tert-butoxy)-2-(4-hydroxyphenyl)-4-oxobutanoic acid | Hydroxy group instead of methoxy group | Different reactivity due to hydroxyl substitution |

The presence of both tert-butoxy and methoxy groups is critical for enhancing the compound's biological properties compared to its analogs.

Case Studies

Several studies have explored the biological effects of (S)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid:

- Oxidative Stress Modulation : A study highlighted its role in inhibiting the Nrf2-Keap1 protein-protein interaction (PPI), suggesting potential use in treating oxidative stress-related conditions such as neurodegenerative diseases .

- Anticancer Potential : Preliminary investigations indicate that this compound may exhibit anticancer properties by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.